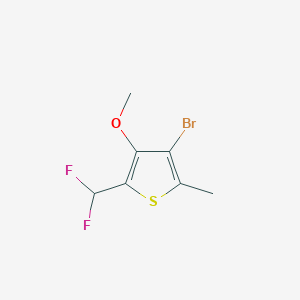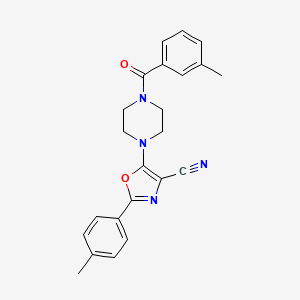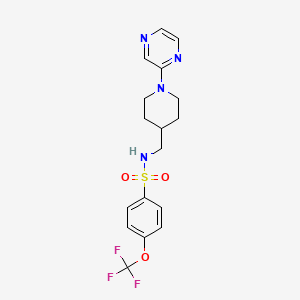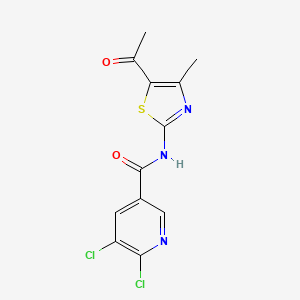
4-Bromo-2-(difluoromethyl)-3-methoxy-5-methylthiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-(difluoromethyl)-3-methoxy-5-methylthiophene, also known as BDMT, is a chemical compound that belongs to the class of thiophenes. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-(difluoromethyl)-3-methoxy-5-methylthiophene is not fully understood. However, studies have suggested that it exerts its biological effects by inhibiting various enzymes and proteins involved in cell division, DNA replication, and viral replication. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It also inhibits the activity of the NS5B protein, which is essential for the replication of the hepatitis C virus.
Biochemical and Physiological Effects
This compound has been reported to have several biochemical and physiological effects. It has been shown to induce the expression of caspase-3 and -9, which are involved in apoptosis. This compound also inhibits the activity of the p38 mitogen-activated protein kinase, which is involved in inflammation. Additionally, this compound has been reported to reduce the levels of reactive oxygen species and increase the levels of glutathione, which is involved in cellular defense against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
4-Bromo-2-(difluoromethyl)-3-methoxy-5-methylthiophene has several advantages as a research tool. It is relatively easy to synthesize, and its purity can be easily determined using standard analytical techniques. Additionally, this compound has a relatively low toxicity profile, making it safe for use in in vitro and in vivo experiments. However, this compound has some limitations as a research tool. Its mechanism of action is not fully understood, and its biological effects may be influenced by factors such as cell type, concentration, and exposure time.
Orientations Futures
There are several future directions for the research of 4-Bromo-2-(difluoromethyl)-3-methoxy-5-methylthiophene. One potential area of research is the development of this compound derivatives with improved biological activity and selectivity. Another area of research is the elucidation of the mechanism of action of this compound, which could provide insights into its potential therapeutic applications. Additionally, the use of this compound as a building block in the synthesis of new materials could lead to the development of novel materials with unique properties. Overall, the future of this compound research looks promising, and further studies are needed to fully understand its potential applications.
Conclusion
In conclusion, this compound is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method is relatively simple and cost-effective, and it has been extensively studied for its potential applications in medicinal chemistry. Although its mechanism of action is not fully understood, studies have shown that it exhibits anticancer, antiviral, and antimicrobial activities. The future of this compound research looks promising, and further studies are needed to fully understand its potential applications.
Méthodes De Synthèse
The synthesis of 4-Bromo-2-(difluoromethyl)-3-methoxy-5-methylthiophene involves the reaction between 2-bromo-3-methoxy-5-methylthiophene and difluoromethyltriphenylphosphonium bromide in the presence of a base. This method yields this compound with a purity of up to 98% and has been optimized to produce high yields. The synthetic route of this compound is relatively simple and cost-effective, making it a promising candidate for large-scale production.
Applications De Recherche Scientifique
4-Bromo-2-(difluoromethyl)-3-methoxy-5-methylthiophene has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, antiviral, and antimicrobial activities. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the replication of the hepatitis C virus and herpes simplex virus. Additionally, this compound has been reported to possess antibacterial activity against various strains of bacteria.
Propriétés
IUPAC Name |
4-bromo-2-(difluoromethyl)-3-methoxy-5-methylthiophene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrF2OS/c1-3-4(8)5(11-2)6(12-3)7(9)10/h7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRJVFTXWVILEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)C(F)F)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrF2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{Bicyclo[4.1.0]heptan-3-yl}methanamine](/img/structure/B2867334.png)

![N-[(1R)-1-Cyano-2-methylpropyl]-2-phenylpropanamide](/img/structure/B2867337.png)
![N-(4-chlorophenethyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2867339.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide](/img/structure/B2867341.png)



![N'-[(1E)-(3-chloro-4-methoxyphenyl)methylidene]-4-methylbenzohydrazide](/img/structure/B2867348.png)



![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2867354.png)